3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a sulfur-containing thiophene ring. The compound features:
- 2-[(3-Fluorobenzyl)sulfanyl] substituent: The 3-fluorobenzyl moiety introduces electron-withdrawing effects, which may modulate receptor binding and metabolic stability .
- 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold: A conformationally constrained system that mimics purine bases, enabling interactions with enzymes or receptors involved in nucleic acid metabolism or signaling pathways .
This compound is part of a broader class of thienopyrimidinones studied for diverse biological activities, including antimicrobial, antihyperlipidemic, and antifungal effects .
Properties
CAS No. |
578755-53-0 |
|---|---|
Molecular Formula |
C19H19FN2OS2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H19FN2OS2/c1-2-22-18(23)16-14-8-3-4-9-15(14)25-17(16)21-19(22)24-11-12-6-5-7-13(20)10-12/h5-7,10H,2-4,8-9,11H2,1H3 |
InChI Key |
YJYOOHODOIABJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)F)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: The initial step involves the formation of the benzothieno ring structure through a series of cyclization reactions.
Introduction of the Pyrimidinone Moiety: The pyrimidinone moiety is introduced via a condensation reaction with appropriate precursors.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction.
Final Assembly:
Chemical Reactions Analysis
3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor growth and metastasis. The binding affinity and interaction mechanisms have been assessed through molecular docking studies and in vitro assays demonstrating significant cytotoxic effects against cancer cell lines .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where cytokine levels are elevated .
Neurological Applications
There is emerging evidence suggesting that compounds with a similar scaffold may have neuroprotective effects. Studies have explored their potential in treating neurodegenerative diseases by targeting pathways involved in neuronal survival and inflammation .
Molecular Interactions
The interactions of 3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one with biological targets have been elucidated through computational studies. Molecular dynamics simulations and density functional theory (DFT) calculations have provided insights into the stability and reactivity of the compound in biological systems .
Case Study 1: VEGFR-2 Inhibition
A study focused on a related compound demonstrated effective inhibition of VEGFR-2 with an IC50 value indicating strong binding affinity. The study employed both in silico and in vitro methods to confirm the compound's potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another case study evaluated the anti-inflammatory activity of a structurally similar compound in an animal model of arthritis. The results showed a significant reduction in joint swelling and inflammatory markers, suggesting potential therapeutic benefits for patients with chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidinone derivatives exhibit significant structural diversity, with variations in substituents at positions 2 and 3 critically influencing their pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives
Key Findings
Substituent Effects on Bioactivity :
- Position 3 (R1) : Ethyl or larger alkyl groups (e.g., butyl) improve metabolic stability and membrane permeability compared to smaller substituents like methyl .
- Position 2 (R2) :
- Electron-withdrawing groups (e.g., 3-F, 3-Cl) : Enhance binding to targets like HMG-CoA reductase (antihyperlipidemic activity) .
- Phenoxy vs. Sulfanyl: Phenoxy derivatives (e.g., 2-methylphenoxy) show antifungal activity, while sulfanyl analogs are more common in antimicrobial studies .
Pharmacological Highlights: Antihyperlipidemic Activity: Compound 5 (2-chloromethyl derivative) reduces serum triglycerides comparably to clofibrate, attributed to its electrophilic chloromethyl group interacting with lipid metabolism enzymes . Antimicrobial Activity: Derivatives with 2-mercapto or sulfanyl groups (e.g., 3-amino-2-sulfanyl analogs) exhibit broad-spectrum activity against Gram-positive bacteria and fungi, likely via inhibition of microbial DNA synthesis .
Structural Insights from Crystallography: Single-crystal X-ray studies (e.g., 2-(4-bromophenoxy)-3-isopropyl analog) reveal planar thienopyrimidinone cores with substituents adopting equatorial orientations, optimizing interactions with hydrophobic enzyme pockets .
Biological Activity
3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one, also referred to as BPOET in some literature, is a compound of interest due to its potential biological activities. This article reviews the known biological activities of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C19H19FN2OS
- Molecular Weight : 374.502 g/mol
- Structure : The compound features a complex bicyclic structure that includes a benzothieno group and a pyrimidinone moiety.
Biological Activity Overview
The biological activity of BPOET has been primarily investigated in the context of its effects on bacterial persister cells. Persister cells are a subpopulation of bacteria that can survive antibiotic treatment by entering a dormant state. Understanding how BPOET interacts with these cells can provide insights into novel antibacterial strategies.
Research indicates that BPOET stimulates the resuscitation of persister cells by activating ribosomes via the RluD enzyme (23S rRNA pseudouridine synthase). This activation is crucial for the translation process and helps revive dormant bacterial cells when stress conditions are alleviated. Specifically, studies have shown that:
- Activation of RluD : BPOET enhances ribosomal activity by modifying ribosomal RNA, which is essential for protein synthesis in bacteria .
- Resuscitation of E. coli Persisters : In laboratory settings, BPOET has been demonstrated to effectively wake up persister cells in Escherichia coli, leading to increased colony formation and growth resumption after antibiotic exposure .
Case Studies and Experimental Findings
A series of experiments have been conducted to assess the efficacy of BPOET against bacterial persister cells:
- Screening Studies : In a high-throughput screening of 10,000 compounds aimed at identifying agents that stimulate persister cell resuscitation, BPOET was identified as a potent candidate . The study highlighted its ability to increase the number of waking persister cells significantly.
- Mechanistic Insights : Further investigations revealed that the mechanism involves not just ribosome activation but also potential interactions with other cellular pathways that regulate dormancy and resuscitation processes .
Comparative Biological Activity
The following table summarizes the biological activities reported for BPOET compared to other compounds with similar structures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
